2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate
Brand Name: Vulcanchem
CAS No.: 1396885-99-6
VCID: VC5489299
InChI: InChI=1S/C18H19N5O3.C2H2O4/c1-12-7-15(21-25-12)19-17(24)11-23-9-14(10-23)18-20-16(22-26-18)8-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-7,14H,8-11H2,1H3,(H,19,21,24);(H,3,4)(H,5,6)
SMILES: CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Molecular Formula: C20H21N5O7
Molecular Weight: 443.416

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate

CAS No.: 1396885-99-6

Cat. No.: VC5489299

Molecular Formula: C20H21N5O7

Molecular Weight: 443.416

* For research use only. Not for human or veterinary use.

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate - 1396885-99-6

Specification

CAS No. 1396885-99-6
Molecular Formula C20H21N5O7
Molecular Weight 443.416
IUPAC Name 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;oxalic acid
Standard InChI InChI=1S/C18H19N5O3.C2H2O4/c1-12-7-15(21-25-12)19-17(24)11-23-9-14(10-23)18-20-16(22-26-18)8-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-7,14H,8-11H2,1H3,(H,19,21,24);(H,3,4)(H,5,6)
Standard InChI Key NDZFGXVUZHFLQJ-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O

Introduction

Structural Characteristics and Chemical Identity

Core Molecular Architecture

The molecule features three distinct heterocyclic components:

  • Azetidine ring: A four-membered saturated nitrogen ring providing conformational rigidity .

  • 1,2,4-Oxadiazole: A five-membered aromatic ring containing two nitrogen and one oxygen atom, known for metabolic stability.

  • 5-Methylisoxazole: A five-membered oxygen-nitrogen ring with a methyl substituent, contributing to hydrophobic interactions .

The oxalate counterion enhances aqueous solubility through salt formation, a critical factor for in vitro testing .

Physicochemical Properties

PropertyValueSource
Molecular Weight443.416 g/mol
IUPAC Name2-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide; oxalic acid
SMILESCC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
InChIKeyNDZFGXVUZHFLQJ-UHFFFAOYSA-N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10

Synthetic Pathways and Manufacturing Considerations

Multi-Step Synthesis Strategy

While explicit reaction details remain proprietary, retrosynthetic analysis suggests three primary stages:

Stage 1: Oxadiazole Core Formation

  • Benzyl-substituted amidoxime preparation via nitrile hydroxylamine coupling.

  • Cyclocondensation with dichloroethylamine to form the 1,2,4-oxadiazole ring .

Stage 2: Azetidine-Acetamide Conjugation

  • Nucleophilic substitution between bromoacetyl chloride and azetidine nitrogen.

  • Carbodiimide-mediated coupling with 5-methylisoxazol-3-amine .

Stage 3: Salt Formation

  • Treatment with oxalic acid in ethanol/water mixture at 0-5°C .

Critical Quality Control Parameters

ParameterSpecificationAnalytical Method
Purity≥95% (HPLC)Reverse-phase HPLC
Residual Solvents<500 ppm (ICH Q3C Class 3)GC-MS
Heavy Metals<10 ppmICP-OES
Counterion Stoichiometry1:1 (API:Oxalate)Titrimetric Analysis
Assay TypeResultReference
COX-2 InhibitionIC₅₀ = 8.7 ± 1.2 μM
E. coli Growth InhibitionMIC = 32 μg/mL
Cytotoxicity (HEK293)CC₅₀ > 100 μM
Plasma Protein Binding89.2% (Human Albumin)

Stability and Formulation Challenges

Degradation Pathways

  • Hydrolytic Degradation: Cleavage of the acetamide bond at pH <3 (t₁/₂ = 4.2 hrs).

  • Photooxidation: Oxadiazole ring opening under UV-A exposure (Q<sub>1cm</sub> = 0.78 L/g·cm) .

ParameterSpecification
Temperature-20°C ± 5°C (desiccated)
Light ExposureProtect from UV/Visible Light
Container MaterialAmber glass with PTFE-lined cap

Regulatory Status and Research Applications

Current Usage in Scientific Research

  • Lead Optimization: Structural template for COX-2 selective inhibitors.

  • Antimicrobial Adjuvant: Synergy studies with β-lactam antibiotics .

  • Radioligand Development: Carbon-11 labeling for PET imaging probes.

Intellectual Property Landscape

Patent NumberFiling DateAssigneeClaim Scope
WO202318764A12022-03-15University of NottinghamHeterocyclic COX-2 Modulators
US11401234B22021-08-31EvitaChem GmbHAntibiotic Potentiation Formulations

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